4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride
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Overview
Description
4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of an amino group and an aminoethyl group attached to a benzene ring, along with a sulfonamide group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride typically involves the reaction of 4-nitrobenzenesulfonamide with ethylenediamine. The process includes the reduction of the nitro group to an amino group, followed by the formation of the sulfonamide linkage. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzenesulfonamides, nitroso derivatives, and amine derivatives .
Scientific Research Applications
4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes. By inhibiting these enzymes, the compound can affect the regulation of pH and ion balance in cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-aminoethyl)benzenesulfonamide
- 4-amino-N-(2-dimethylaminoethyl)benzene-1-sulfonamide dihydrochloride
- Sulfanilamide
Uniqueness
4-amino-N-(2-aminoethyl)benzene-1-sulfonamide dihydrochloride is unique due to its specific structure, which allows it to interact with carbonic anhydrase enzymes effectively. This property distinguishes it from other similar compounds, making it valuable in both research and industrial applications .
Properties
CAS No. |
858808-53-4 |
---|---|
Molecular Formula |
C8H15Cl2N3O2S |
Molecular Weight |
288.2 |
Purity |
95 |
Origin of Product |
United States |
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